Distinctin-like peptide
Description
Distinctin-like peptide-PH (DLP-PH) is a novel antimicrobial peptide (AMP) isolated from the skin secretion of the frog Phyllomedusa hypochondrialis . It is encoded by a precursor cDNA comprising an 80-amino-acid open reading frame, including a signal peptide, an acidic spacer region, and a 36-residue mature peptide . Structural analysis reveals a unique architecture with two distinct domains: an N-terminal domain rich in hydrophobic residues and a C-terminal domain characterized by high cationicity . DLP-PH adopts an α-helical conformation in membrane-mimetic environments (e.g., 50% trifluoroethanol) but remains unstructured in aqueous solutions .
DLP-PH demonstrates broad-spectrum antimicrobial activity against planktonic bacteria (e.g., E. coli MIC = 32 µg/mL) and yeast (Candida albicans MIC = 128 µg/mL), with enhanced efficacy in low-cation environments . It also exhibits anti-proliferative effects against human cancer cell lines (H157 and PC3) while showing minimal hemolysis at therapeutic concentrations .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
NLVSALIEGRKYLKNVLKKLNRLKEKNKAKNSKENN |
Origin of Product |
United States |
Chemical Reactions Analysis
Random Oxidation
The simplest method for forming disulfide bridges involves the random oxidation of the free sulfhydryl peptide . For peptides with more than two Cys residues, the product composition varies depending on whether the oxidation is under thermodynamic or kinetic control . Air oxidation, which gives the thermodynamically most stable product, is the easiest procedure. It involves exposing an aqueous solution of the peptide to the atmosphere in a volatile buffer and then isolating the peptide by lyophilization .
-
Dissolve the cysteinyl peptide in 0.1 M deaerated ammonium bicarbonate (0.1-10 mg/mL).
-
Leave the mixture to stand open to the atmosphere until the reaction is complete (monitored by HPLC or the Ellman test).
-
Isolate the product by lyophilization.
Regioselective Disulfide Bond Formation
In the synthesis of peptides containing multiple disulfide bonds, random oxidation often yields the best results, as the desired biologically active isomer is generally the most thermodynamically stable . Selective formation of the first bridge can provide a template for the correct formation of other bridges by random oxidation . For the selective formation of two disulfide bonds, combinations of Trt and Acm, or STmp and Acm protection can be used . The first disulfide bond is formed after selective removal of Trt or STmp protection, and the second disulfide bond is generated by treating the Acm-protected peptide with iodine or thallium trifluoroacetate .
General SPPS Procedure
-
Couple with the activated carboxyl group of the next amino acid to be added .
-
Repeat the cycle until the desired sequence is synthesized .
-
Include capping steps to block the ends of unreacted amino acids from reacting .
-
Cleave the crude peptide from the solid support while simultaneously removing all protecting groups using a reagent such as trifluoroacetic acid .
-
Precipitate the crude peptide from a non-polar solvent like diethyl ether to remove organic soluble byproducts .
Coupling Reagents
Synthetic peptide coupling requires the activation of the C-terminal carboxylic acid on the incoming amino acid using carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) . These coupling reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate that is quickly displaced by nucleophilic attack from the deprotected primary amino group on the N-terminus of the growing peptide chain to form the nascent peptide bond .
Protecting Groups
Each amino acid to be coupled to the peptide chain N-terminus must be protected on its N-terminus and side chain using appropriate protecting groups such as Boc (acid-labile) or Fmoc (base-labile), depending on the side chain and the protection strategy used .
Directed Disulfide Formation of Distinctin
Distinctin, a heterodimeric peptide, can be synthesized with directed disulfide formation . The linear sequences are assembled on PEG-PS resins, with HBTU/DIEA as the coupling reagent, on a CEM Liberty peptide synthesizer with Fmoc-based SPPS protocols .
Procedure
-
Dissolve the peptides in 0.1% aqueous TFA at 1.0 mg/mL: [A chain] = 0.38 mM, [B chain] = 0.34 mM .
-
Add Zn(OAc)2 dihydrate (3.0 mg, 13.5 μmol, 5.0 equiv) to the B chain solution (8.0 mL, 2.7 μmol), followed by the A chain solution (7.4 mL, 2.8 μmol, 1.05 equiv) .
-
Adjust the pH of the homogeneous solution to approximately 2 .
-
Start the reaction by adding 0.10 M acetate buffer (pH = 5.0, 1.0 mL), and adjust the pH of the reaction into the range of 5.0–5.5 by careful dropwise addition of 1.0 N aqueous NaOH .
-
Monitor the reaction by HPLC and judge it to be complete within 1 h .
-
Lower the pH into the range of 2–3 by adding neat TFA, filter the reaction, and purify by RP-HPLC .
Comparison with Similar Compounds
Comparative Analysis with Similar Antimicrobial Peptides
Structural Comparison
Distinctin
- Source : Heterodimeric AMP from Phyllomedusa distincta, composed of two chains (Distinctin-A and -B) linked by a disulfide bond .
- Key Differences: DLP-PH is a single-chain peptide, whereas Distinctin requires non-covalent dimerization and a disulfide bond for structural stability .
Phylloseptins
- Source : A family of α-helical AMPs from Phyllomedusa frogs (e.g., Phylloseptin-PT) .
- Key Differences :
Magainins
Functional Comparison
Antimicrobial Activity
| Peptide | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) | Hemolytic Activity (HC50, µg/mL) |
|---|---|---|---|---|
| DLP-PH | 32 | 128 | 128 | >512 |
| Distinctin | 16 | 64 | 64 | 256 |
| Phylloseptin-PT | 8 | 16 | 32 | 128 |
| Magainin-2 | 12 | 25 | 50 | 64 |
- DLP-PH shows moderate activity against E. coli but lower potency compared to Distinctin and Phylloseptin-PT, likely due to reduced membrane permeabilization efficiency .
- Its high HC50 (>512 µg/mL) indicates superior selectivity for microbial over mammalian membranes, a critical advantage for therapeutic use .
Anti-Biofilm Activity
- DLP-PH inhibits biofilm formation (MBIC = 64 µg/mL for P. aeruginosa) but is less effective against mature biofilms (MBEC > 512 µg/mL) .
- In contrast, peptides like Pexiganan (a Magainin analog) and IDR-1018 show stronger biofilm disruption, attributed to their ability to penetrate extracellular polymeric matrices .
Mechanism of Action
- DLP-PH : Electrostatic interaction with anionic bacterial membranes via its C-terminal domain, followed by membrane destabilization through hydrophobic N-terminal residues . Molecular docking studies suggest preferential binding to phosphatidylglycerol head groups in E. coli membranes .

- Distinctin : Forms supramolecular pore complexes via cooperative interactions between its two chains, enhancing membrane permeability .
- Magainins : Utilize a "carpet model" to disrupt lipid bilayers through transient pore formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

